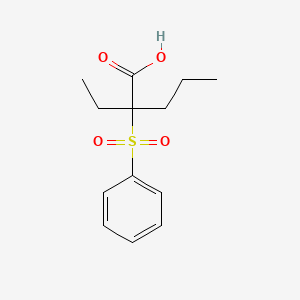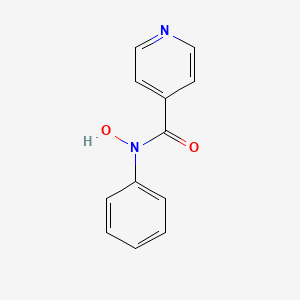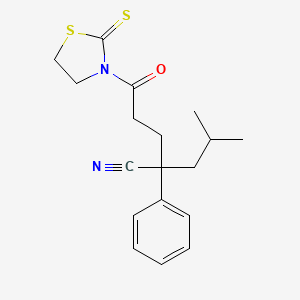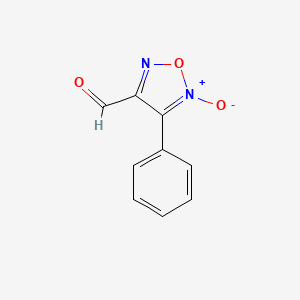![molecular formula C15H22OSi B14278443 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal CAS No. 154851-69-1](/img/structure/B14278443.png)
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is an organic compound that features a unique combination of a silyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal typically involves the reaction of a silylating agent with an appropriate aldehyde precursor. One common method is the reaction of dimethylphenylsilane with a suitable aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanoic acid.
Reduction: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanol.
Substitution: Formation of various substituted silyl compounds.
科学研究应用
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the aldehyde group can participate in various chemical reactions. The pathways involved may include nucleophilic addition to the aldehyde group and electrophilic substitution at the silyl group.
相似化合物的比较
Similar Compounds
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylhexanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylbutanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpropionaldehyde
Uniqueness
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is unique due to its specific combination of a silyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
154851-69-1 |
|---|---|
分子式 |
C15H22OSi |
分子量 |
246.42 g/mol |
IUPAC 名称 |
2-[[dimethyl(phenyl)silyl]methylidene]-3-methylpentanal |
InChI |
InChI=1S/C15H22OSi/c1-5-13(2)14(11-16)12-17(3,4)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3 |
InChI 键 |
GMNLLWKAHPAWEA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=C[Si](C)(C)C1=CC=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)



![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)

![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
